molecular formula C12H7ClF3NO2S B1219939 Flurazole CAS No. 72850-64-7

Flurazole

Cat. No. B1219939
CAS RN: 72850-64-7
M. Wt: 321.7 g/mol
InChI Key: MKQSWTQPLLCSOB-UHFFFAOYSA-N
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Description

Flurazole, an organic compound incorporating fluorine, has garnered interest for its potential in medicinal chemistry and other fields due to the unique properties imparted by the fluorine atom. It belongs to the class of fluorinated pyrazoles, compounds known for their versatile applications due to their structural diversity and functional group compatibility.

Synthesis Analysis

Flurazole and its derivatives are synthesized through various innovative methods, highlighting the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. For instance, new 3-amino-4-fluoropyrazoles were synthesized by monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011). Another approach described the synthesis of fluorinated pyrazoles by treating benzoylfluoroacetonitrile with hydrazine, yielding 3-amino-4-fluoropyrazoles, and demonstrating an unprecedented mechanism for producing 3-unsubstituted 4-fluoropyrazoles from α-cyano-α,α-difluoroketones (Surmont, Verniest, & De Kimpe*, 2010).

Molecular Structure Analysis

The molecular structures of flurazole derivatives have been characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis. These methods confirm the presence of fluorine in the pyrazole ring and provide insights into the spatial arrangement and electronic environment of the molecules, which are crucial for their chemical reactivity and physical properties.

Chemical Reactions and Properties

Flurazole compounds participate in a range of chemical reactions, highlighting their reactivity and potential for further functionalization. For example, the fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles exhibit strong blue-light emission and high quantum yields due to intramolecular charge transfer (ICT) phenomena, indicating their usefulness in metal ion sensing and as fluorescent probes (Orrego-Hernández, Cobo, & Portilla, 2019).

Physical Properties Analysis

The physical properties of flurazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by the presence of fluorine atoms within their structure. These properties are essential for determining the compounds' suitability for various applications, including their use in organic synthesis, pharmaceuticals, and materials science.

Chemical Properties Analysis

Flurazole compounds exhibit unique chemical properties due to the electronegativity of fluorine, such as enhanced stability, reactivity, and the ability to form strong hydrogen bonds. These properties make them attractive candidates for developing new pharmaceuticals, agrochemicals, and materials with specific functionalities.

Scientific Research Applications

Safening Agent in Agriculture

Flurazole, a chemical compound known as phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate, has been studied for its applications in agriculture, specifically as a safener. In studies involving grain sorghum (Sorghum bicolor), flurazole was found to safeguard the crop against the inhibitory effects of the herbicide acetochlor. While flurazole did not completely protect the primary roots of the sorghum, it stimulated the growth of mesocotyl roots and protected the second adventitious root system in the presence of nutrients (Jackson, Kapuśta, & Yopp, 1985). Additionally, flurazole was shown to interact positively with chloroacetanilide and thiocarbamate herbicides on maize, offering protection against herbicide injury (Hatzios, 1986).

Biochemical Effects on Plant Metabolism

Flurazole's impact on plant biochemistry has been investigated, particularly in relation to sorghum. It was observed to increase nonprotein thiol content and glutathione S-transferase (GST) activity in sorghum shoots. This increase in GST activity was correlated with the degree of protection from metolachlor injury, suggesting that flurazole enhances GST activity, leading to accelerated detoxification of herbicides via glutathione conjugation (Gronwald, Fuerst, Eberlein, & Egli, 1987). Another study showed that flurazole treatment increased the activity of cysteine synthase in sorghum shoots, further illustrating its biochemical influence on plants (Hirase & Molin, 2001).

Influence on Lipid Metabolism in Plants

Research on lipid metabolism in grain sorghum treated with flurazole revealed that while it did not alter total lipid synthesis or fatty acid composition, it affected the triglyceride:phospholipid ratio, indicating that it might influence the catabolism of storage lipid in sorghum (Warmund, Kerr, & Peters, 1985).

Absorption and Distribution in Plants

A study on the absorption and distribution of flurazole in grain sorghum showed that flurazole was primarily absorbed through the roots, with its concentration being concentrated in primary roots over time. This research provides insights into how flurazole interacts within the plant system (Jackson, Yopp, & Kapuśta, 1986).

Future Directions

: LGC Standards - Flurazole

properties

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQSWTQPLLCSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052468
Record name Flurazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurazole

CAS RN

72850-64-7
Record name Flurazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72850-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072850647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flurazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.926
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Record name FLURAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
K Hirase, WT Molin - Pesticide Biochemistry and Physiology, 2001 - Elsevier
… CS activity at 48 h after planting increased as the dosage of flurazole increased from 0.01 to … as the flurazole dosage increased from 0.01 to 0.625 g/kg seed. Flurazole had little …
Number of citations: 26 www.sciencedirect.com
MR Warmund, HD Kerr, EJ Peters - Weed Science, 1985 - cambridge.org
… alachlor plus flurazole treatments, but not by flurazole alone. … rate (flurazole, alachlor, and alachlor plus flurazole) would also … However, the alachlor plus flurazole and the alachlor treat …
Number of citations: 22 www.cambridge.org
LA Jackson, JH Yopp, G Kapusta - Pesticide Biochemistry and Physiology, 1986 - Elsevier
… The absorption, distribution, and metabolism of flurazole and acetochlor in the sorghum … and distribution of flurazole and acetochlor and to investigate the effect of flurazole on the uptake…
Number of citations: 12 www.sciencedirect.com
JW Leif, OC Burnside, AR Martin - Weed Science, 1987 - cambridge.org
… ) compare CGA92194 and flurazole seed protectants for protecting grain sorghum from acetanilide herbicides, b) compare hybrid response to CGA-92194 and flurazole, c) examine the …
Number of citations: 12 www.cambridge.org
P Zama, KK Hatzios - Journal of plant growth regulation, 1986 - Springer
… flurazole was extremely potent on all metabolic processes of soybean leaf cells examined . At the 2-h incubation period, flurazole … five metabolic processes to flurazole decreased in the …
Number of citations: 5 link.springer.com
LA Jackson, G Kapusta, JH Yopp - Weed science, 1985 - cambridge.org
… Flurazole did not protect primary roots completely. In the presence of nutrients, how ever, flurazole … The exact mechanism by which flurazole protects against the chloroacetamide …
Number of citations: 2 www.cambridge.org
MR Warmund - 1984 - elibrary.ru
… Flurazole was applied onto grain sorghum at 2.5 g/kg of seed. Seeds were placed between … flurazole treatments inhibited early root growth. More radiolabeled alachlor and flurazole …
Number of citations: 1 elibrary.ru
JW Gronwald, EP Fuerst, CV Eberlein… - Pesticide Biochemistry and …, 1987 - Elsevier
… In contrast, dichlormid and flurazole increased nonprotein thiol content of sorghum shoots … activity in response to antidote treatment was much greater: flurazole (30-fold), CGA-92194 t20…
Number of citations: 219 www.sciencedirect.com
R Requejo, M Tena - Journal of Plant Physiology, 2012 - Elsevier
… As effectors of GSH synthesis or function we used: (1) flurazole, an herbicide safener that is known to be able to protect certain plant species (mainly maize and sorghum) from herbicide …
Number of citations: 30 www.sciencedirect.com
J Craig, RA Frederiksen, GN Odvody, J Szerszen - Phytopathology, 1987 - apsnet.org
… with the herbicide antidote flurazole had no significant effect on disease … Flurazole had no effect on the … Flurazole could cause incidence of disease caused by oospores in the …
Number of citations: 12 www.apsnet.org

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